N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, a hydroxy group, and a benzenesulfonamide moiety, making it a valuable candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This suggests that the compound may interact with its targets, leading to changes in their activity and potentially affecting cellular processes.
Biochemical Pathways
Given its potential inhibitory effects on enzymes involved in cell growth and proliferation, it is plausible that it may impact pathways related to these processes.
Result of Action
It has been suggested that the compound may cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the following steps:
Preparation of the thiophene derivative: Thiophene is functionalized to introduce the hydroxypropyl group.
Reaction with benzenesulfonyl chloride: The functionalized thiophene derivative is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
- 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its brominated or chlorinated analogs, the hydroxy group provides additional sites for hydrogen bonding and potential for further functionalization.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWOZXJLXPDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.